2-(2,4-Difluorbenzoyl)oxazol

Übersicht

Beschreibung

2-(2,4-Difluorobenzoyl)oxazole is a chemical compound with the molecular formula C10H5F2NO2. It is a derivative of oxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom. The presence of the 2,4-difluorobenzoyl group imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications .

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

1. Anticancer Activity

Numerous studies highlight the anticancer properties of 2-(2,4-Difluorobenzoyl)oxazole. For instance, a study demonstrated its efficacy against human leukemia cell lines, where it not only inhibited cell growth but also induced apoptosis through caspase activation pathways. This suggests its potential as a lead compound for developing new cancer therapies.

Case Study: Anticancer Efficacy

- Objective: Evaluate the compound's effect on human leukemia cell lines.

- Findings: Inhibition of cell proliferation and induction of apoptosis were observed.

- Conclusion: Promising candidate for further drug development in oncology.

2. Enzyme Inhibition

The compound has also been studied for its inhibitory effects on carbonic anhydrases, which are enzymes involved in various physiological processes. Selective inhibition at nanomolar concentrations indicates potential therapeutic applications in treating conditions like glaucoma and certain cancers.

Case Study: Enzyme Inhibition

- Objective: Assess the compound's impact on carbonic anhydrases.

- Findings: Demonstrated selective inhibition at low concentrations.

- Conclusion: Potential utility in treating dysregulated enzyme activity-related conditions.

Comparative Analysis of Biological Activities

| Property/Activity | 2-(2,4-Difluorobenzoyl)oxazole | Similar Compounds |

|---|---|---|

| Cytotoxicity (IC50) | Low micromolar range against MCF-7 | Doxorubicin (0.1 µM) |

| Enzyme Inhibition | Selective against carbonic anhydrases | Other oxazole derivatives |

| Apoptotic Induction | Yes (caspase activation) | Varies among analogs |

Medicinal Applications

1. Antimicrobial Properties

The antimicrobial efficacy of 2-(2,4-Difluorobenzoyl)oxazole has been explored in various studies. Its structural characteristics contribute to significant antibacterial activity against several strains of bacteria. For example, compounds derived from oxazole structures have shown promising results against Staphylococcus aureus and Escherichia coli .

Case Study: Antimicrobial Efficacy

- Objective: Investigate antibacterial activity against Gram-positive and Gram-negative bacteria.

- Results: Significant inhibition zones were noted compared to standard antibiotics.

- Conclusion: Potential for development as an antibacterial agent.

Agrochemical Applications

1. Crop Disease Prevention

Research indicates that oxazole derivatives can effectively prevent crop diseases. Specifically, 2-(2,4-Difluorobenzoyl)oxazole has been identified as having properties that inhibit bacterial wilt in crops .

Case Study: Crop Disease Control

- Objective: Evaluate effectiveness against crop diseases.

- Findings: Demonstrated significant inhibition of bacterial wilt at low concentrations.

- Conclusion: Viable option for agricultural applications to enhance crop health.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Difluorobenzoyl)oxazole typically involves the reaction of 2,4-difluorobenzoyl chloride with oxazole in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

2,4-Difluorobenzoyl chloride+OxazoleBase2-(2,4-Difluorobenzoyl)oxazole

Industrial Production Methods

In industrial settings, the production of 2-(2,4-Difluorobenzoyl)oxazole may involve the use of continuous flow reactors to enhance reaction efficiency and yield. The use of magnetic nanocatalysts has also been explored to facilitate the synthesis of oxazole derivatives, offering advantages such as easy separation and reusability of the catalyst .

Analyse Chemischer Reaktionen

Types of Reactions

2-(2,4-Difluorobenzoyl)oxazole can undergo various chemical reactions, including:

Substitution Reactions: The fluorine atoms on the benzoyl group can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The oxazole ring can participate in oxidation and reduction reactions, leading to the formation of different derivatives.

Cyclization Reactions: The compound can undergo cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation and Reduction: Oxidizing agents such as potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4) are used under controlled conditions.

Cyclization Reactions: Catalysts such as palladium or copper complexes are often employed to facilitate cyclization reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted oxazole derivatives, while cyclization reactions can produce fused heterocyclic compounds .

Wirkmechanismus

The mechanism of action of 2-(2,4-Difluorobenzoyl)oxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The presence of the difluorobenzoyl group enhances the compound’s binding affinity and specificity for its targets .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-Methoxybenzo[d]oxazole

- 2-Ethoxybenzo[d]oxazole

- 2-(2,6-Dichlorobenzoyl)oxazole

Uniqueness

Compared to similar compounds, 2-(2,4-Difluorobenzoyl)oxazole exhibits unique properties due to the presence of the difluorobenzoyl group. This group enhances the compound’s chemical stability, lipophilicity, and binding affinity for biological targets, making it a valuable compound in various research and industrial applications .

Biologische Aktivität

2-(2,4-Difluorobenzoyl)oxazole is a synthetic compound belonging to the oxazole class, which has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

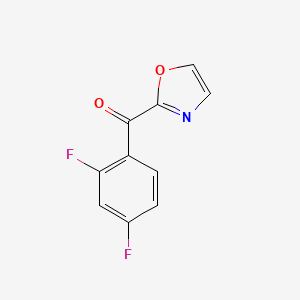

Chemical Structure and Properties

The compound 2-(2,4-Difluorobenzoyl)oxazole features a difluorobenzoyl moiety attached to an oxazole ring. This structure is significant as it influences the compound's interaction with biological targets.

- Molecular Formula: CHFNO

- Molecular Weight: 224.16 g/mol

-

Chemical Structure:

The biological activity of 2-(2,4-Difluorobenzoyl)oxazole is primarily attributed to its ability to interact with specific enzymes and receptors. The difluorobenzoyl group enhances lipophilicity and binding affinity to target proteins, potentially leading to:

- Inhibition of Enzymatic Activity: The compound may inhibit enzymes involved in critical metabolic pathways.

- Modulation of Receptor Activity: It can act as a ligand for various receptors, influencing cellular signaling pathways.

Antimicrobial Activity

Recent studies have demonstrated that 2-(2,4-Difluorobenzoyl)oxazole exhibits significant antimicrobial properties against various pathogens.

- Minimum Inhibitory Concentration (MIC): The compound showed an MIC value ranging from 0.5 to 1 µg/mL against Staphylococcus aureus strains, indicating potent antibacterial activity .

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 0.5 - 1 |

| Escherichia coli | 1 - 2 |

| Pseudomonas aeruginosa | 0.5 - 1 |

Anticancer Activity

Research has indicated that the compound may possess anticancer properties. In vitro studies on human cancer cell lines have shown that:

- Cytotoxicity Assays: The compound displayed low cytotoxicity at concentrations up to 64 µg/mL, suggesting a favorable therapeutic index .

| Cell Line | IC50 (µM) |

|---|---|

| A549 (lung cancer) | >64 |

| B16F10 (melanoma) | >50 |

Case Studies

-

Antimicrobial Efficacy Study:

A study evaluated the antimicrobial efficacy of various oxazole derivatives, including 2-(2,4-Difluorobenzoyl)oxazole. Results indicated that this compound had superior activity against methicillin-resistant Staphylococcus aureus (MRSA), demonstrating its potential as a lead compound for antibiotic development . -

Cytotoxicity in Cancer Cells:

In a separate investigation involving B16F10 melanoma cells, treatment with varying concentrations of the compound revealed no significant cytotoxic effects up to high concentrations, indicating its selectivity for bacterial targets over human cells .

Eigenschaften

IUPAC Name |

(2,4-difluorophenyl)-(1,3-oxazol-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5F2NO2/c11-6-1-2-7(8(12)5-6)9(14)10-13-3-4-15-10/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJTACQUAWKVSMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)C(=O)C2=NC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80642104 | |

| Record name | (2,4-Difluorophenyl)(1,3-oxazol-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80642104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898760-38-8 | |

| Record name | (2,4-Difluorophenyl)-2-oxazolylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898760-38-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2,4-Difluorophenyl)(1,3-oxazol-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80642104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.